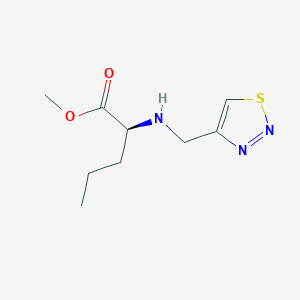![molecular formula C16H21N5O B7355741 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide](/img/structure/B7355741.png)
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a type of pyrrolidine-based amide that has been synthesized using specific methods. It has been found to have a unique mechanism of action and can cause biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide involves the inhibition of specific enzymes and receptors in the body. This compound has been found to selectively bind to specific targets, which can result in the inhibition of their activity. This can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been found to have potential neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide in lab experiments include its specificity and selectivity towards specific targets. This compound can be used to study the effects of inhibiting specific enzymes and receptors in the body. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide. One direction includes further studies on its potential therapeutic applications in the treatment of various diseases. Another direction includes the development of new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, the study of the mechanism of action of this compound can lead to a better understanding of specific targets in the body and their role in disease development.
Synthesis Methods
The synthesis of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with (R)-2-(pyrrolidin-1-yl)propan-1-amine and phenyl isocyanate. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit specific enzymes and receptors in the body. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-17-16(20-19-12)14-8-5-10-21(14)11-9-15(22)18-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,18,22)(H,17,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMATLPLZSQKA-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine](/img/structure/B7355663.png)
![tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate](/img/structure/B7355667.png)
![3-[(2S)-1-(3-methyl-4-nitrophenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355675.png)
![N,N-dimethyl-4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]piperazine-1-carboxamide](/img/structure/B7355683.png)
![5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355690.png)

![2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355703.png)
![2-(methoxymethyl)-4-[[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7355707.png)
![N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7355716.png)
![2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355724.png)
![methyl 5-[[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methyl]furan-2-carboxylate](/img/structure/B7355728.png)
![tert-butyl (4R,5S)-4,5-dihydroxy-2-[2-oxo-2-(propylamino)ethyl]diazinane-1-carboxylate](/img/structure/B7355734.png)
![(2S)-2-[(2-methylpyrazol-3-yl)methyl]-N-(2-methyl-2-pyridin-3-ylpropyl)pyrrolidine-1-carboxamide](/img/structure/B7355750.png)
![methyl N-[2-fluoro-4-[(4S)-4-[(1R)-1-hydroxyethyl]-2,5-dioxoimidazolidin-1-yl]phenyl]carbamate](/img/structure/B7355764.png)